
3-Hexanone-2,2,4,4-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone-2,2,4,4-d4: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C6H8D4O . It is a ketone, specifically a hexanone, where the deuterium atoms are located at the 2nd and 4th positions on the carbon chain . This compound is often used in scientific research due to its unique isotopic labeling properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexanone-2,2,4,4-d4 can be synthesized through the deuteration of hexanone. One common method involves heating hexene in deuterated benzene, which facilitates the exchange of hydrogen atoms with deuterium atoms . This process typically requires a catalyst and controlled reaction conditions to ensure the selective incorporation of deuterium at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale deuteration reactions using deuterium gas or deuterated solvents. The process is similar to laboratory synthesis but scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 3-Hexanone-2,2,4,4-d4 undergoes various chemical reactions typical of ketones, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of secondary alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions where halogens replace hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Hexanoic acid.
Reduction: 3-Hexanol.
Substitution: Halogenated hexanones (e.g., 3-chlorohexanone).
Scientific Research Applications
3-Hexanone-2,2,4,4-d4 is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Hexanone-2,2,4,4-d4 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to follow the compound’s behavior in chemical reactions and biological systems without altering the compound’s chemical properties. This makes it an invaluable tool for studying reaction mechanisms, metabolic pathways, and drug interactions .
Comparison with Similar Compounds
3-Hexanone: The non-deuterated version of 3-Hexanone-2,2,4,4-d4.
2-Hexanone: A structural isomer with the ketone group at the 2nd position.
4-Hexanone: A structural isomer with the ketone group at the 4th position.
Comparison:
Isotopic Labeling: this compound is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies.
Chemical Properties: The chemical properties of this compound are similar to its non-deuterated counterpart, 3-Hexanone, but the presence of deuterium can affect reaction rates and mechanisms slightly due to the isotope effect.
Applications: While 3-Hexanone and its isomers are used in various chemical reactions and industrial applications, this compound is specifically valuable in research settings for its isotopic labeling capabilities .
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
104.18 g/mol |
IUPAC Name |
2,2,4,4-tetradeuteriohexan-3-one |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3/i4D2,5D2 |
InChI Key |
PFCHFHIRKBAQGU-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C(=O)C([2H])([2H])CC |
Canonical SMILES |
CCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
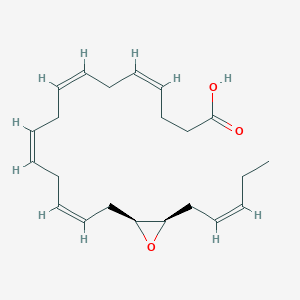
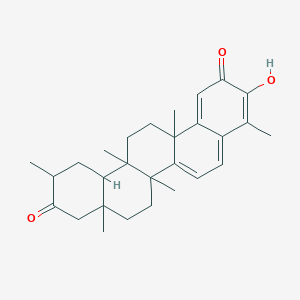
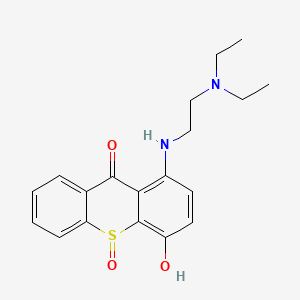
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
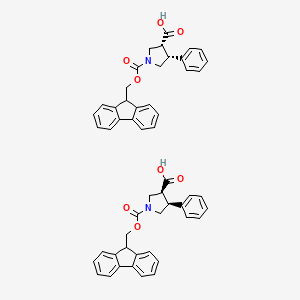
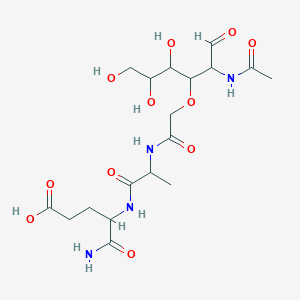
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
